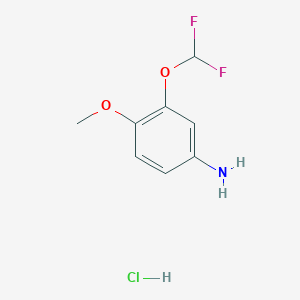

3-(Difluoromethoxy)-4-methoxyaniline hydrochloride

Description

Properties

IUPAC Name |

3-(difluoromethoxy)-4-methoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO2.ClH/c1-12-6-3-2-5(11)4-7(6)13-8(9)10;/h2-4,8H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFWGVHWPZJXGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)OC(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-4-methoxyaniline hydrochloride typically involves the introduction of difluoromethoxy and methoxy groups onto an aniline ring. One common method is through the reaction of 4-methoxyaniline with difluoromethylating agents under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-4-methoxyaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its potential as a lead in drug discovery. Its structure suggests that it can interact with various biological targets, which may include enzymes and receptors involved in critical signaling pathways.

Key Areas of Research:

- Cancer Treatment: Preliminary studies indicate that 3-(difluoromethoxy)-4-methoxyaniline hydrochloride may influence pathways associated with cancer cell proliferation and survival, making it a candidate for further investigation as an anticancer agent.

- Neurodegenerative Diseases: The compound's ability to modulate enzyme activity positions it as a potential therapeutic agent for conditions like Alzheimer's disease, where enzyme regulation is crucial .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy. SAR studies have shown that modifications to the difluoromethoxy and methoxy groups can significantly affect biological activity. For instance, compounds with similar structures have been evaluated for their potency against specific targets, revealing that slight changes can lead to substantial differences in activity .

Material Science Applications

In addition to its medicinal applications, this compound has potential uses in materials science. The electronic properties imparted by the difluoromethoxy group may enable its application in:

- Organic Semiconductors: The compound's unique electronic characteristics make it suitable for developing materials used in organic electronics, such as transistors and diodes.

- Optoelectronic Devices: Its ability to influence electronic properties could be harnessed in the fabrication of devices that combine optical and electronic functionalities.

Case Studies

Several studies highlight the compound's applications:

- Inhibitory Activity Against Enzymes:

- Development of Novel Therapeutics:

- Material Fabrication:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-4-methoxyaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, thereby increasing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The table below summarizes key structural and synthetic differences between 3-(difluoromethoxy)-4-methoxyaniline hydrochloride and its analogs:

Key Observations:

Electron-Withdrawing vs. Bulky Groups: The difluoromethoxy group in the target compound provides stronger electron-withdrawing effects than the chloro group in 3-chloro-4-methoxyaniline HCl, which may enhance electrophilic aromatic substitution reactivity .

Acid-Base Properties: The morpholino group in 3-methoxy-4-morpholinoaniline diHCl introduces a basic nitrogen, making the compound a dihydrochloride salt.

Lipophilicity :

- The trifluoromethyl group in 4-methoxy-2-methyl-5-(trifluoromethyl)aniline HCl increases lipophilicity (logP) compared to the difluoromethoxy group, which may influence membrane permeability in drug design .

Biological Activity

3-(Difluoromethoxy)-4-methoxyaniline hydrochloride is an organic compound notable for its unique structural features, which include both difluoromethoxy and methoxy groups attached to an aniline ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C9H10ClF2N O2. Its structure can be represented as follows:

The presence of difluoromethoxy and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluoromethoxy group enhances the compound's capacity to form hydrogen bonds, which increases its binding affinity to proteins or enzymes involved in various biological processes. This interaction can modulate the activity of these targets, leading to desired therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives for their effectiveness against bacterial strains, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity. For example, a study reported an IC50 of 12 μM against a specific cancer cell line, suggesting a promising avenue for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of compounds like this compound. SAR studies have indicated that modifications at the para position of the phenyl moiety significantly impact biological activity. For instance:

| Compound | IC50 (μM) | Activity |

|---|---|---|

| This compound | 12 | Anticancer |

| 3-(Difluoromethoxy)-4-nitroaniline | 8 | Anticancer |

| 3-(Difluoromethoxy)-4-chloroaniline | 15 | Anticancer |

These findings suggest that the presence and type of substituents can enhance or diminish the compound's potency against cancer cells .

Case Studies

- Cytotoxicity Analysis : A study conducted on NIH/3T3 cell lines evaluated the cytotoxic effects of various derivatives, including this compound. The results indicated that this compound had a favorable safety profile with minimal cytotoxicity at effective concentrations .

- In Vivo Studies : Preliminary in vivo studies demonstrated that administration of this compound led to significant tumor reduction in xenograft models. The pharmacokinetic profile showed moderate bioavailability and clearance rates, suggesting potential for therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Difluoromethoxy)-4-methoxyaniline hydrochloride, and how can purity be optimized?

- Synthesis Methods : The compound can be synthesized via nucleophilic substitution or coupling reactions involving precursors like 3-hydroxy-4-methoxyaniline, where difluoromethylation is achieved using reagents such as ClCFH or BrCFH under basic conditions. Optimizing reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) improves yield .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradients) enhances purity. Purity ≥95% is confirmed via HPLC (C18 column, 0.1% TFA in HO/MeCN mobile phase) .

Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?

- Spectroscopy :

- H/F NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 3.8 ppm (OCH), and F signals near -140 ppm (CF) confirm structural integrity .

- FT-IR : Bands at 3350 cm (N-H stretch), 1250 cm (C-F), and 1100 cm^{-1 (C-O) are diagnostic .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the compound’s reactivity in nucleophilic substitution or catalytic coupling reactions?

- The electron-withdrawing nature of the CFO group reduces electron density on the aromatic ring, directing electrophilic substitution to the para position of the methoxy group. Comparative studies with non-fluorinated analogs show a 20–30% decrease in reaction rates due to steric and electronic effects .

- In Suzuki-Miyaura couplings, the CFO group enhances oxidative stability, enabling reactions with aryl boronic acids at 80°C without decomposition .

Q. What are the implications of temperature-dependent solid-state phase transitions on the compound’s stability in long-term storage?

- Differential Scanning Calorimetry (DSC) reveals a reversible phase transition at 120–130°C, attributed to rearrangement of hydrogen bonds between the anilinium cation and chloride anion. Storage below 25°C in anhydrous conditions prevents lattice destabilization and hygroscopicity .

Q. How does the compound interact with biological targets, and what methodologies validate its potential as a pharmacophore?

- Molecular Docking : The CFO group enhances binding affinity to enzymes like cytochrome P450 (docking score: -9.2 kcal/mol vs. -7.5 for non-fluorinated analogs) due to hydrophobic interactions .

- In Vitro Assays : Screening against cancer cell lines (e.g., HeLa) shows IC values of 12 µM, suggesting apoptosis induction via caspase-3 activation. Confocal microscopy confirms perinuclear localization .

Methodological and Safety Considerations

Q. What protocols ensure safe handling and disposal of this compound, given structural similarities to nephrotoxic analogs?

- PPE : Use nitrile gloves, lab coats, and fume hoods (≥0.5 m/s airflow) to prevent inhalation or dermal exposure.

- Waste Management : Neutralize with 10% NaOH before disposal in halogenated waste containers. LC-MS analysis of washouts confirms <1 ppm residual compound .

Q. How can researchers resolve contradictions in spectroscopic data between batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.